In-Depth Technical Guide: Tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate in Modern Drug Discovery
In-Depth Technical Guide: Tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate in Modern Drug Discovery
Executive Summary
Tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate (CAS: 741687-09-2) is a highly specialized, bifunctional chemical building block utilized extensively in medicinal chemistry and drug discovery. Featuring a piperidine core with a geminal substitution pattern at the C4 position (an amino group and a benzyl group) and an orthogonally protected secondary amine (Boc group), this scaffold provides precise 3D vector projections for structure-based drug design[1][2]. It has gained significant prominence as a critical intermediate in the synthesis of potent enzyme inhibitors, most notably in the development of CYP46A1 (CH24H) inhibitors such as Soticlestat derivatives[2].
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, focusing on the mechanistic causality behind its synthesis and its strategic application in complex pharmaceutical workflows.
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical properties of this chem block is essential for predicting its behavior during synthetic manipulations and formulation.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate |
| CAS Number | 741687-09-2[1] |
| Molecular Formula | C₁₇H₂₆N₂O₂[1] |
| Molecular Weight | 290.407 g/mol [1] |
| InChI Key | XVSKTMVTTGWRPE-UHFFFAOYSA-N[1][3] |
| Physical Form | Off-white powder[3] |
| Storage Temperature | 0-8 °C (Refrigerated)[3][4] |
Structural Causality in Drug Design
The utility of this molecule stems from three distinct structural domains:
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The Boc (tert-Butyloxycarbonyl) Group: Provides orthogonal protection. It is highly stable to the basic and nucleophilic conditions used to functionalize the C4-amine but can be selectively cleaved under mild acidic conditions (e.g., using Trifluoroacetic acid, TFA) to reveal the piperidine nitrogen for subsequent coupling[2].
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The Piperidine Ring: A privileged scaffold in medicinal chemistry that modulates lipophilicity (LogP), improves aqueous solubility, and enhances the pharmacokinetic (PK) profile of the final drug candidate[1][2].
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The Geminal C4 Substitution: The quaternary carbon center forces the 4-amino and 4-benzyl groups into a rigid, tetrahedral geometry. The benzyl group acts as a hydrophobic anchor, while the primary amine serves as a highly reactive conjugation site for sulfonylation or amidation[2][5].
Caption: Pharmacophore mapping and structural utility of the target compound.
Synthetic Methodology: The Causality of Experimental Choices
The synthesis of Tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate is achieved via a two-step sequence starting from the commercially available precursor tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate (CAS: 906329-30-4)[6][7].
Step 1: Hydration of the Nitrile to an Amide
The initial step requires the conversion of the sterically hindered C4-nitrile into a primary amide (tert-butyl 4-benzyl-4-carbamoylpiperidine-1-carboxylate)[2].
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Experimental Choice: Hydrogen peroxide (H₂O₂) and Potassium Carbonate (K₂CO₃) in Dimethyl Sulfoxide (DMSO)[2].
-
Causality: Traditional acid-catalyzed hydration would prematurely cleave the acid-labile Boc protecting group. By employing mild alkaline peroxide conditions, the hydroperoxide anion (HOO⁻) selectively attacks the electrophilic nitrile carbon. DMSO acts as an excellent polar aprotic solvent, stabilizing the transition state and driving the hydration to completion without degrading the Boc group[2].
Step 2: PIFA-Mediated Hofmann Rearrangement
The amide intermediate is then converted to the target primary amine[2].
-
Experimental Choice: Phenyliodine(III) bis(trifluoroacetate) (PIFA) in an Acetonitrile/Water (MeCN/H₂O) mixture[2][8].
-
Causality: The classical Hofmann rearrangement utilizes bromine and sodium hydroxide (Br₂/NaOH), generating sodium hypobromite[9]. These harsh, highly basic, and oxidative conditions often lead to side reactions, including the degradation of the piperidine core or premature deprotection. PIFA, a hypervalent iodine reagent, facilitates a metal-free, mildly acidic/neutral oxidative rearrangement[8][10]. PIFA activates the amide, triggering the migration of the alkyl group to the nitrogen atom to form an isocyanate intermediate, which is rapidly hydrolyzed by water to yield the primary amine and release CO₂[8][10]. This ensures complete retention of the Boc group and high stereochemical fidelity at the quaternary center[2][11].
Caption: Synthetic workflow for tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate.
Application in Drug Discovery: CYP46A1 Inhibitors
Tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate has been instrumental in the discovery of novel therapeutics for neurodegenerative diseases and epileptic encephalopathies (such as Lennox-Gastaut syndrome)[2][12].
In a recent structure-activity relationship (SAR) study optimizing Soticlestat derivatives , researchers utilized this chem block to synthesize potent inhibitors of CYP46A1 (Cholesterol 24-hydroxylase)[2][5]. The C4-amino group was reacted with various substituted benzenesulfonyl chlorides to generate a benzenesulfonamide moiety. This sulfonamide acts as a bioisostere for the hydroxyl group found in Soticlestat, while the C4-benzyl group occupies a critical hydrophobic pocket within the CYP46A1 active site, leading to highly potent inhibition (IC₅₀ < 100 nM)[2][5].
Experimental Protocols
The following protocols represent a self-validating system, ensuring high-yield synthesis with built-in analytical checkpoints[2].
Protocol 1: Synthesis of the Amide Intermediate
(tert-butyl 4-benzyl-4-carbamoylpiperidine-1-carboxylate)
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Initiation: To a stirred solution of tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate (2.00 g, 6.66 mmol) in DMSO (20 mL), cool the reaction vessel to 0 °C using an ice bath[2].
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Reagent Addition: Successively add K₂CO₃ (1.82 g, 13.2 mmol) and 30% aqueous H₂O₂ (1.13 g, 33.3 mmol) to the mixture[2].
-
Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature (RT) overnight. Validation: Monitor via Thin-Layer Chromatography (TLC) until the starting material is completely consumed[2].
-
Quenching & Extraction: Pour the mixture into ice-water (60 mL). Extract the aqueous layer with Ethyl Acetate (EtOAc) (50 mL × 3)[2].
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography (EtOAc/Petroleum Ether = 1/5, v/v) to yield the amide as a white solid (approx. 94% yield)[2].
Protocol 2: PIFA-Mediated Hofmann Rearrangement
(tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate)
-
Initiation: Dissolve the amide intermediate (1.93 g, 6.06 mmol) in a co-solvent mixture of MeCN/H₂O (10 mL / 10 mL) at room temperature[2].
-
Oxidation: Add PIFA (2.61 g, 6.06 mmol) in a single portion to the stirred solution[2].
-
Propagation: Stir the reaction mixture at room temperature overnight. Validation: The reaction transitions through an isocyanate intermediate; monitor the disappearance of the amide via TLC[2].
-
Workup: Pour the reaction mixture into ice-water (50 mL) and extract with EtOAc (50 mL × 3)[2].
-
Isolation: Wash the combined organic layers with brine, dry over MgSO₄, and evaporate. Purify the crude product via column chromatography to isolate the pure target amine[2].
References
- CymitQuimica. "tert-Butyl 4-amino-4-benzylpiperidine-1-carboxylate - Product Information." CymitQuimica.
- Sigma-Aldrich. "Tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate | 741687-09-2." Sigma-Aldrich.
- Hu, X., et al. "Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors." PMC - National Institutes of Health.
- ChemScene. "906329-30-4 | Tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate." ChemScene.
- ResearchGate. "Hofmann Rearrangement Under Mildly Acidic Conditions Using[I,I-Bis(Trifluoroacetoxy)]Iodobenzene." ResearchGate.
- Benchchem. "Application Notes: The Hofmann Rearrangement of Amides Using Sodium Hypobromite." Benchchem.
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